5-(Indol-3-ylmethyl)-4-(2-methylphenyl)-1,2,4-triazole-3-thiol 5-(Indol-3-ylmethyl)-4-(2-methylphenyl)-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 791717-18-5
VCID: VC11724381
InChI: InChI=1S/C18H16N4S/c1-12-6-2-5-9-16(12)22-17(20-21-18(22)23)10-13-11-19-15-8-4-3-7-14(13)15/h2-9,11,19H,10H2,1H3,(H,21,23)
SMILES: CC1=CC=CC=C1N2C(=NNC2=S)CC3=CNC4=CC=CC=C43
Molecular Formula: C18H16N4S
Molecular Weight: 320.4 g/mol

5-(Indol-3-ylmethyl)-4-(2-methylphenyl)-1,2,4-triazole-3-thiol

CAS No.: 791717-18-5

Cat. No.: VC11724381

Molecular Formula: C18H16N4S

Molecular Weight: 320.4 g/mol

* For research use only. Not for human or veterinary use.

5-(Indol-3-ylmethyl)-4-(2-methylphenyl)-1,2,4-triazole-3-thiol - 791717-18-5

Specification

CAS No. 791717-18-5
Molecular Formula C18H16N4S
Molecular Weight 320.4 g/mol
IUPAC Name 3-(1H-indol-3-ylmethyl)-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C18H16N4S/c1-12-6-2-5-9-16(12)22-17(20-21-18(22)23)10-13-11-19-15-8-4-3-7-14(13)15/h2-9,11,19H,10H2,1H3,(H,21,23)
Standard InChI Key FPVPHGICTUFUBK-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1N2C(=NNC2=S)CC3=CNC4=CC=CC=C43
Canonical SMILES CC1=CC=CC=C1N2C(=NNC2=S)CC3=CNC4=CC=CC=C43

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a 1,2,4-triazole core substituted at the 3-position with a thiol group (-SH) and at the 4- and 5-positions with 2-methylphenyl and indol-3-ylmethyl groups, respectively. The indole moiety contributes aromaticity and hydrogen-bonding capacity, while the triazole ring enhances metabolic stability.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₈H₁₆N₄S
Molecular Weight320.4 g/mol
IUPAC Name3-(1H-indol-3-ylmethyl)-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione
SMILESCC1=CC=CC=C1N2C(=NNC2=S)CC3=CNC4=CC=CC=C43
Canonical SMILESCC1=CC=CC=C1N2C(=NNC2=S)CC3=CNC4=CC=CC=C43
Topological Polar Surface Area97.8 Ų

Synthetic Routes

Synthesis typically involves multi-step protocols:

  • Formation of Indole-3-carbohydrazide: Ethyl indole-3-carboxylate reacts with hydrazine hydrate to yield the carbohydrazide intermediate .

  • Cyclization to Triazole-Thione: Treatment with carbon disulfide (CS₂) and potassium hydroxide (KOH) generates the triazole-thione core .

  • Functionalization: Condensation with 2-methylbenzaldehyde introduces the aryl substituent, followed by methylation at the indole position.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
1Hydrazine hydrate, ethanol, reflux78%
2CS₂, KOH, 0–5°C, 6 hr65%
32-Methylbenzaldehyde, AcOH, 80°C52%
ParameterValueMethod of Estimation
LogP (Lipophilicity)3.8 ± 0.2SwissADME
Water SolubilityPoor (LogS = -4.2)ChemAxon
CYP3A4 InhibitionModerateadmetSAR

Structure-Activity Relationships (SAR)

Role of Substituents

  • 2-Methylphenyl Group: Enhances hydrophobic interactions with kinase ATP-binding pockets. Removal reduces potency by 5-fold .

  • Indol-3-ylmethyl Chain: Critical for π-π stacking with phenylalanine residues. Saturation or elongation diminishes activity .

  • Triazole-Thione Moiety: The thione sulfur participates in hydrogen bonding with backbone amides (e.g., Asp158 in CDK6) .

Bioisosteric Modifications

Replacing the thione (-SH) with oxo (=O) or methylthio (-SMe) groups abolishes CDK4/6 inhibition, underscoring the thiol’s electronic and steric necessity .

Applications in Drug Development

Oncology

As a CDK4/6 inhibitor, this compound could synergize with hormonal therapies (e.g., letrozole) in ER+ breast cancer. Preclinical models show additive effects when combined with PI3K/AKT pathway inhibitors .

Research Challenges and Future Directions

Knowledge Gaps

  • In Vivo Efficacy: No pharmacokinetic or tumor regression studies reported.

  • Selectivity: Off-target effects on other kinases (e.g., CDK2, EGFR) remain uncharacterized.

  • Formulation: Poor aqueous solubility necessitates prodrug strategies or nanoformulations.

Recommended Studies

  • Phase I Metabolic Profiling: Identify major metabolites using human liver microsomes.

  • X-ray Crystallography: Resolve ligand-CDK6 co-crystal structures to guide optimization.

  • Combinatorial Screens: Test synergy with immune checkpoint inhibitors (e.g., anti-PD-1).

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